molecular formula C9H13NO B11920517 4-Hydroxybicyclo[2.2.2]octane-1-carbonitrile

4-Hydroxybicyclo[2.2.2]octane-1-carbonitrile

Cat. No.: B11920517
M. Wt: 151.21 g/mol
InChI Key: DAPABNALFYHCII-UHFFFAOYSA-N
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Description

4-Hydroxybicyclo[2.2.2]octane-1-carbonitrile is a chemical compound with the molecular formula C9H13NO and a molecular weight of 151.21 g/mol It is characterized by a bicyclic structure, which includes a hydroxyl group and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxybicyclo[2.2.2]octane-1-carbonitrile typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of a bicyclo[2.2.2]octane derivative with a nitrile source in the presence of a base . The reaction conditions often include moderate temperatures and the use of organic solvents to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxybicyclo[2.2.2]octane-1-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.

    Reduction: The nitrile group can be reduced to an amine under suitable conditions.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can reduce the nitrile group.

    Substitution: Nucleophiles such as halides or amines can be used in the presence of a base to facilitate substitution reactions.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted bicyclo[2.2.2]octane derivatives.

Scientific Research Applications

4-Hydroxybicyclo[2.2.2]octane-1-carbonitrile has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.

    Biology: Its derivatives may exhibit biological activity and can be used in the development of pharmaceuticals.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Hydroxybicyclo[2.2.2]octane-1-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The hydroxyl and nitrile groups can participate in hydrogen bonding and other interactions, influencing the compound’s activity.

Comparison with Similar Compounds

    Bicyclo[2.2.2]octane-1-carboxylate: Similar bicyclic structure but with a carboxylate group instead of a nitrile.

    Bicyclo[2.2.2]octane-1-amine: Contains an amine group instead of a nitrile.

    Bicyclo[2.2.2]octane-1-ol: Contains only a hydroxyl group without the nitrile.

Uniqueness: 4-Hydroxybicyclo[2.2.2]octane-1-carbonitrile is unique due to the presence of both hydroxyl and nitrile groups, which provide distinct reactivity and potential for diverse applications. Its bicyclic structure also contributes to its stability and versatility in chemical synthesis.

Properties

IUPAC Name

4-hydroxybicyclo[2.2.2]octane-1-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c10-7-8-1-4-9(11,5-2-8)6-3-8/h11H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAPABNALFYHCII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1(CC2)C#N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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